JH-IX-179
Description
JH-IX-179 is a novel, highly selective type I ATP-competitive inhibitor of FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Developed by Dana-Farber Cancer Institute, this compound demonstrates potent activity against FLT3 mutants, including internal tandem duplication (ITD), D835V, and N841I isoforms, with IC50 values in the low nanomolar range . Its unique indenoindolone chemotype contributes to exceptional kinase selectivity, minimizing off-target effects. Preclinical studies highlight its ability to inhibit FLT3 autophosphorylation, downstream signaling pathways (e.g., AKT, MAPK), and induce apoptosis in FLT3-driven leukemia cells .
Properties
Molecular Formula |
C26H24N6O |
|---|---|
Molecular Weight |
436.519 |
IUPAC Name |
3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one |
InChI |
InChI=1S/C26H24N6O/c1-31(2)8-3-9-32-15-19(14-29-32)16-4-6-20-22(10-16)25-24(26(20)33)21-7-5-17(11-23(21)30-25)18-12-27-28-13-18/h4-7,10-15,30H,3,8-9H2,1-2H3,(H,27,28) |
InChI Key |
JRJKATLTRNXYCE-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JH-IX-179; JH-IX 179; JH-IX179. |
Origin of Product |
United States |
Comparison with Similar Compounds
Potency Against FLT3 Mutants
JH-IX-179 exhibits comparable or superior potency to second-generation FLT3 inhibitors (Table 1).
Table 1. IC50 Values (nM) of FLT3 Inhibitors Against Common Mutants
| Compound | FLT3-D835Y | FLT3-ITD |
|---|---|---|
| This compound | 4 | 10 |
| Crenolanib | 4 | 3 |
| Quizartinib | 93 | 2 |
| PLX3397 | 5 | 130 |
- Crenolanib: Shares similar potency against D835Y (4 nM) but slightly better activity against ITD (3 nM). However, this compound demonstrates superior kinase selectivity (S(10) score: 0.03 vs. 0.12 for Crenolanib) .
- Quizartinib : While highly potent against ITD (2 nM), it is less effective against D835Y (93 nM), limiting utility in resistance settings .
Kinase Selectivity
KinomeScan profiling (456 kinases) revealed this compound inhibits only FLT3 and its mutants >95% at 1 μM, with minimal off-target activity (e.g., ROCK2: IC50 = 936 nM; PHKG1: IC50 = 78 nM) . In contrast:
Mechanistic Differentiation
- Type I vs. Type II Inhibitors : this compound’s type I binding stabilizes active FLT3 conformations, enabling efficacy against activation-loop mutations (e.g., D835Y). Type II inhibitors (e.g., Quizartinib) bind inactive conformations, often failing against these mutations .
- Cellular Effects: this compound induces apoptosis in D835Y mutants and both apoptosis and G1 arrest in ITD-driven cells. Crenolanib primarily triggers apoptosis across mutants, lacking cell-cycle modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
